molecular formula C25H21N3O7S B2490230 methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate CAS No. 1005108-66-6

methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate

Cat. No.: B2490230
CAS No.: 1005108-66-6
M. Wt: 507.52
InChI Key: XUBDRKSUSLFYIY-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate is a complex heterocyclic compound featuring a fused pyrrolo[3,4-d][1,2]oxazole core linked to a thiophene ring. The hexahydro designation indicates a saturated bicyclic system, conferring conformational rigidity compared to unsaturated analogs.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O7S/c1-13-14(2)36-24(18(13)25(31)34-3)26-22(29)19-20(15-9-11-17(12-10-15)28(32)33)27(35-21(19)23(26)30)16-7-5-4-6-8-16/h4-12,19-21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBDRKSUSLFYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiophene ring, followed by the construction of the pyrrolo[3,4-d][1,2]oxazole ring system. Key reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interactions of heterocyclic compounds with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds, emphasizing substituent effects and core modifications:

Compound Name / Structure Core Structure Key Substituents Implications Reference
Methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate Pyrrolo[3,4-d][1,2]oxazole + thiophene 4-nitrophenyl, phenyl, methyl, ester Strong electron-withdrawing nitro group enhances electrophilicity; ester improves solubility. Target
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione Dihydro-pyrrolo[3,4-d][1,2]oxazole 4-chlorophenyl, 4-(dimethylamino)phenyl Chlorine (electron-withdrawing) and dimethylamino (electron-donating) groups create polar motifs.
5-(4-Methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione Dihydro-pyrrolo[3,4-d][1,2]oxazole 4-methylphenyl, isobutyl Methyl groups (electron-donating) reduce ring electron deficiency; isobutyl adds steric bulk.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-nitrophenyl, cyano, phenethyl Nitro and cyano groups enhance electrophilicity; phenethyl may influence lipophilicity.
Ethyl 4,5-dioxo-1-propyl-pyrrolidine-3-carboxylate Pyrrolidine Propyl, ester Fully saturated pyrrolidine core with ketone groups increases polarity and hydrogen-bonding potential.

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group in the target compound (vs. Electron-Donating Groups (EDGs): Methyl substituents (e.g., in the thiophene ring) stabilize the core via inductive effects, reducing susceptibility to oxidation .

Core Modifications :

  • Saturation : The hexahydro-pyrrolo[3,4-d][1,2]oxazole core in the target compound is more conformationally rigid than dihydro analogs (e.g., ), which may limit rotational freedom and favor specific binding modes in biological applications.
  • Heteroatom Arrangement : Thiophene incorporation (target) vs. imidazo[1,2-a]pyridine () alters π-conjugation and redox properties. Thiophene’s sulfur atom may participate in charge-transfer interactions.

Functional Group Interactions :

  • Ester Groups : Present in both the target and , these improve solubility in polar solvents but may hydrolyze under acidic/basic conditions.
  • Amide vs. Ester : Amide-containing analogs (e.g., ) exhibit stronger hydrogen-bonding capacity, impacting crystallinity and supramolecular assembly .

Biological Activity

Methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings and case studies to elucidate its biological properties.

Chemical Structure and Properties

The compound's molecular formula is C25H21N3O7SC_{25}H_{21}N_{3}O_{7}S with a molecular weight of 477.51 g/mol. The structure features multiple functional groups, including a thiophene ring and a pyrrolo[3,4-d][1,2]oxazole moiety, which are significant for its biological activity.

Antitumor Activity

Research indicates that compounds containing similar structural motifs exhibit notable antitumor effects. For instance, thiazole and thiophene derivatives have been shown to possess cytotoxic properties against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups like methyl can enhance cytotoxicity. In vitro assays revealed that related compounds had IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines, indicating potent activity against tumors .

Antimicrobial Properties

Preliminary studies have suggested that derivatives of methyl thiophene compounds demonstrate antimicrobial activity. For example, compounds with similar structures have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of nitrophenyl groups is often correlated with increased antimicrobial potency .

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Organic Chemistry investigated the anticancer properties of a series of thiophene derivatives. It was found that compounds with a pyrrolo[3,4-d][1,2]oxazole core exhibited significant growth inhibition in human cancer cell lines (HT29 and A-431). The most active compound from the series had an IC50 value less than that of doxorubicin, a standard chemotherapy drug .
  • Evaluation of Antimicrobial Effects : In another study focusing on the antimicrobial effects of nitrophenyl-substituted thiophenes, it was demonstrated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent positions on the phenyl ring in determining antimicrobial activity .

Research Findings

Activity IC50 (µg/mL) Cell Line/Organism
Antitumor1.61 - 23.30Various cancer cell lines
AntimicrobialNot specifiedStaphylococcus aureus, E. coli

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with the assembly of the pyrrolo-oxazole core followed by coupling to the thiophene-carboxylate moiety. Key steps include:

  • Heterocyclization : Use chloroacetonitrile and thioamides to form the thiazole or oxazole rings, as demonstrated in similar triazole-pyrrole hybrids .
  • Coupling reactions : Employ Suzuki-Miyaura or nucleophilic aromatic substitution for attaching the 4-nitrophenyl and phenyl groups.
  • Solvent and catalyst optimization : Dimethylformamide (DMF) with triethylamine as a base enhances reaction efficiency, while Pd(PPh₃)₄ catalyzes cross-couplings .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

A combination of techniques is critical:

  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions and ring conformations. For example, the thiophene carboxylate proton appears as a singlet near δ 3.8–4.0 ppm .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions).
  • X-ray crystallography : Resolves absolute stereochemistry of the hexahydro-pyrrolo-oxazole system, as seen in related structures .
  • HPLC : Quantifies purity using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How does the stereochemistry of the hexahydro-pyrrolo-oxazole core influence biological activity?

Stereochemical variations in the pyrrolo-oxazole moiety can alter binding affinity to target proteins (e.g., enzymes). Methodological approaches include:

  • Enantioselective synthesis : Use chiral catalysts like BINOL-derived phosphoric acids to control stereochemistry .
  • Docking studies : Compare enantiomers against crystal structures of biological targets (e.g., kinases) using software like AutoDock Vina .
  • Pharmacological assays : Test diastereomers in enzyme inhibition assays (IC₅₀ values) to correlate activity with configuration .

Q. What strategies mitigate contradictions in reported biological activity data for this compound?

Discrepancies often arise from impurities or assay variability. Solutions include:

  • Strict purity thresholds : Require ≥98% purity (via HPLC) before biological testing .
  • Standardized assays : Use established protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or enzyme inhibition .
  • Control experiments : Include reference compounds (e.g., staurosporine for kinase assays) to validate experimental conditions .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for functionalization .
  • Simulate transition states to predict regioselectivity in cycloadditions or substitutions .
  • Optimize solvent effects using COSMO-RS models to enhance reaction yields .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic step?

Yield discrepancies often stem from:

  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% vs. 2 mol% can alter cross-coupling efficiency .
  • Temperature control : Reactions at 80°C vs. reflux conditions may favor side products.
  • Workup procedures : Differences in extraction solvents (ethyl acetate vs. dichloromethane) impact recovery rates.

Methodological Recommendations

Q. What are best practices for characterizing unstable intermediates during synthesis?

  • Low-temperature NMR : Analyze intermediates at –40°C to slow decomposition.
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track reactive species without isolation .
  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for amines) .

Structural-Activity Relationship (SAR) Considerations

Q. How do substitutions on the 4-nitrophenyl group modulate bioactivity?

Systematic SAR studies involve:

  • Electron-withdrawing groups : Replace nitro (–NO₂) with cyano (–CN) to enhance electron deficiency and binding to hydrophobic enzyme pockets .
  • Para vs. meta substitution : Test analogues with nitro at meta positions to assess steric effects on target engagement .
  • Biological testing : Compare IC₅₀ values across analogues in enzyme inhibition assays .

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